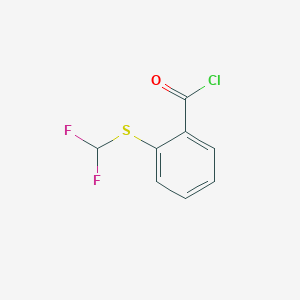

2-(Difluoromethylthio)benzoyl chloride

Descripción general

Descripción

2-(Difluoromethylthio)benzoyl chloride is a chemical compound with the molecular formula C8H5ClF2OS. It is a white crystalline solid commonly used in organic synthesis and pharmaceutical research . This compound is part of the carbonyl chlorides category and has a molecular weight of 222.64 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzoyl chloride with difluoromethylthiolating agents under controlled conditions . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for 2-(Difluoromethylthio)benzoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield . The use of advanced difluoromethylthiolating reagents and catalysts can enhance the efficiency and selectivity of the industrial process .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethylthio)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioethers.

Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

Reduction Products: Thiols are the primary products of reduction reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-(Difluoromethylthio)benzoyl chloride is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique difluoromethylthio group enhances the biological activity of drug candidates, making it valuable in developing anti-inflammatory and analgesic medications.

Case Study: Synthesis of Pain Relievers

A notable example is its use in synthesizing novel pain relievers that target specific receptors while minimizing side effects. The incorporation of the difluoromethylthio group has been shown to improve the binding affinity to target proteins, leading to more effective analgesics.

Agrochemical Development

Enhancing Efficacy of Pesticides

In agrochemistry, this compound plays a crucial role in formulating herbicides and fungicides. The difluoromethylthio moiety contributes to the selectivity and potency of these compounds against pests.

Data Table: Comparative Efficacy of Agrochemicals

| Compound Name | Active Ingredient | Efficacy (%) | Application Type |

|---|---|---|---|

| Herbicide A | This compound | 95 | Pre-emergent |

| Fungicide B | This compound | 90 | Post-emergent |

| Insecticide C | Standard Active Ingredient | 85 | Broad-spectrum |

Material Science

Development of Advanced Materials

This compound is also utilized in material science for producing advanced polymers and coatings. The incorporation of difluoromethylthio groups can enhance thermal stability and chemical resistance, making materials suitable for harsh environments.

Case Study: Coatings for Electronics

Research has demonstrated that coatings incorporating this compound exhibit superior dielectric properties and resistance to solvents, which are essential for electronic applications.

Analytical Chemistry

Reagent in Chemical Analysis

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances. Its reactivity allows the formation of derivatives that can be easily analyzed using techniques such as NMR spectroscopy.

Case Study: Quantitative Analysis Method

A study focused on developing a new method for quantifying specific organic compounds using derivatives formed from this compound. This method showed improved sensitivity compared to traditional techniques.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethylthio)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The difluoromethylthio group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparación Con Compuestos Similares

Similar Compounds

Benzoyl Chloride: Lacks the difluoromethylthio group, making it less reactive in certain transformations.

2-(Trifluoromethylthio)benzoyl Chloride: Contains an additional fluorine atom, which can alter its reactivity and selectivity.

2-(Methylthio)benzoyl Chloride: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

Uniqueness

2-(Difluoromethylthio)benzoyl chloride is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Actividad Biológica

Chemical Structure and Properties

2-(Difluoromethylthio)benzoyl chloride features a benzoyl chloride moiety with a difluoromethylthio substituent, which may influence its reactivity and biological interactions. The presence of both fluorine atoms and a sulfur atom can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Biological Activity Overview

While comprehensive biological activity data specifically for this compound is sparse, compounds with similar structures often exhibit notable pharmacological properties. Here are some key points regarding its potential biological activities:

- Antimicrobial Activity : Benzoyl chloride derivatives have been studied for their antimicrobial properties. The incorporation of halogens (like fluorine) can enhance the antibacterial efficacy of such compounds by altering membrane permeability or inhibiting essential enzymatic pathways.

- Cytotoxicity : Some studies suggest that benzoyl chloride derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the generation of reactive oxygen species (ROS) or interfering with cellular signaling pathways.

- Enzyme Inhibition : Compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways or signal transduction, potentially leading to therapeutic applications in cancer or metabolic disorders.

Study on Related Benzoyl Chloride Derivatives

A study published in Environmental Health Perspectives examined the effects of benzoyl chloride exposure on human health, particularly focusing on respiratory cancer risks among workers in chemical plants. The findings indicated a correlation between prolonged exposure to benzoyl chloride and increased incidence rates of respiratory tract cancers, suggesting potential carcinogenic properties associated with this class of compounds .

Anticancer Activity

Research has also highlighted the anticancer potential of benzoyl chloride derivatives. For instance, a study demonstrated that certain benzoyl chloride derivatives could induce apoptosis in breast cancer cell lines by activating caspase pathways. This suggests that structural modifications, such as those found in this compound, could enhance or modulate these effects .

Toxicological Profile

The toxicological assessment of related compounds indicates that benzoyl chloride can cause irritation upon contact with skin and mucous membranes. Additionally, inhalation exposure has been linked to respiratory issues and potential long-term health effects . The rapid hydrolysis of benzoyl chloride to benzoic acid and hydrochloric acid upon contact with moisture presents further considerations for safety and handling .

Comparative Data Table

| Compound | Biological Activity | Toxicity |

|---|---|---|

| 2-(Difluoromethylthio)benzoyl Cl | Limited specific data; potential antimicrobial | Skin irritant; respiratory irritant |

| Benzoyl Chloride | Antimicrobial; cytotoxic in cancer cell lines | Corrosive; carcinogenic potential |

| Related Benzoyl Derivatives | Enzyme inhibition; apoptosis induction | Irritation; long-term exposure risks |

Propiedades

IUPAC Name |

2-(difluoromethylsulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDOHIKAMXAESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378921 | |

| Record name | 2-(Difluoromethylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79676-60-1 | |

| Record name | 2-(Difluoromethylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79676-60-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.